(5-Fluorobenzo[d]isoxazol-3-yl)methanamine
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Overview
Description
(5-Fluorobenzo[d]isoxazol-3-yl)methanamine is a heterocyclic aromatic compound with the molecular formula C8H7FN2O It is characterized by the presence of a fluorine atom on the benzene ring and an isoxazole ring fused to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluorobenzo[d]isoxazol-3-yl)methanamine typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(5-Fluorobenzo[d]isoxazol-3-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom or the methanamine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(5-Fluorobenzo[d]isoxazol-3-yl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (5-Fluorobenzo[d]isoxazol-3-yl)methanamine involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets are subject to ongoing research, but it is believed to involve modulation of signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- (5-Chlorobenzo[d]isoxazol-3-yl)methanamine
- (5-Bromobenzo[d]isoxazol-3-yl)methanamine
- (5-Methylbenzo[d]isoxazol-3-yl)methanamine
Uniqueness
(5-Fluorobenzo[d]isoxazol-3-yl)methanamine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly valuable in medicinal chemistry for the design of drugs with improved efficacy and selectivity.
Properties
IUPAC Name |
(5-fluoro-1,2-benzoxazol-3-yl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O/c9-5-1-2-8-6(3-5)7(4-10)11-12-8/h1-3H,4,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQIADUXTGWQFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=NO2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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